5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline
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Overview
Description
5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline: is a complex organic compound that belongs to the class of heterocyclic compounds It features a decahydrobenzo[c]cinnoline core structure with a nitrophenyl group attached at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrophenyl-substituted precursor, the compound can be synthesized through a series of cyclization and reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization or chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions .
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Quinazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Cinnoline Derivatives: These compounds also feature a fused ring system and are known for their diverse pharmacological activities.
Quinoxaline Derivatives: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness: 5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline stands out due to its specific substitution pattern and the presence of the nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
89546-95-2 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-2,3,4,6a,7,8,9,10-octahydro-1H-benzo[c]cinnoline |
InChI |
InChI=1S/C18H21N3O2/c22-21(23)14-11-9-13(10-12-14)20-18-8-4-2-6-16(18)15-5-1-3-7-17(15)19-20/h9-12,18H,1-8H2 |
InChI Key |
YVXNGLXLSNENMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3CCCCC3=NN(C2C1)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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